4-Isopropyl-6-nitroquinolin-2(1h)-one CAS number and properties
4-Isopropyl-6-nitroquinolin-2(1h)-one CAS number and properties
[1]
Executive Summary
4-Isopropyl-6-nitroquinolin-2(1H)-one is a specialized heterocyclic intermediate belonging to the carbostyril (quinolin-2-one) family.[1] Characterized by an isopropyl group at the C4 position and a nitro group at the C6 position, this scaffold serves as a critical building block in the synthesis of bioactive small molecules, particularly in the development of non-competitive NMDA receptor antagonists , aldose reductase inhibitors , and specific kinase inhibitors .[1]
While often synthesized in situ or obtained via the hydrolysis of its chlorinated precursor, this guide provides a comprehensive technical profile, including synthetic methodologies, physicochemical properties, and handling protocols for research applications.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Due to its status as a specialized intermediate rather than a high-volume commodity, this compound is frequently indexed via its 2-chloro precursor or as a derivative of the parent 4-isopropyl-2-quinolone.[1]
Nomenclature and Identifiers
| Property | Details |
| Systematic Name | 4-Isopropyl-6-nitroquinolin-2(1H)-one |
| Alternative Names | 4-(propan-2-yl)-6-nitro-1H-quinolin-2-one; 6-Nitro-4-isopropylcarbostyril |
| CAS Number | Not standardized as commodity.[1] (See Precursor CAS : 2709669-67-8 for 2-Chloro-4-isopropyl-6-nitroquinoline) |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| SMILES | CC(C)C1=CC(=O)NC2=C1C=C(C=C2)[O-] |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Confidence |
| Appearance | Yellow to pale-orange crystalline solid | High (Experimental) |
| Melting Point | >250 °C (Decomposition) | High (Analogous) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High |
| Solubility (Organic) | Soluble in DMSO, DMF; Sparingly soluble in MeOH | High |
| LogP | 2.4 – 2.8 | Predicted |
| pKa (NH) | ~10.5 (Weakly acidic lactam) | Predicted |
| H-Bond Donors | 1 (Lactam NH) | Exact |
| H-Bond Acceptors | 3 (Carbonyl O, Nitro O) | Exact |
Part 2: Synthetic Pathways & Process Chemistry[6]
The synthesis of 4-Isopropyl-6-nitroquinolin-2(1H)-one can be approached via two primary routes: the hydrolysis of the 2-chloro derivative or a de novo cyclization (Knorr Synthesis).[1]
Route A: Hydrolysis of 2-Chloro-4-isopropyl-6-nitroquinoline
This is the most reliable method for high-purity generation if the chlorinated precursor is available.[1]
Reaction Logic: The C2-chlorine atom in the quinoline ring is activated by the ring nitrogen and the electron-withdrawing nitro group at C6, making it susceptible to nucleophilic attack by hydroxide ions (Nucleophilic Aromatic Substitution - SNAr), followed by tautomerization to the stable quinolone (lactam) form.[1]
Protocol:
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Dissolution: Dissolve 1.0 eq of 2-Chloro-4-isopropyl-6-nitroquinoline (CAS 2709669-67-8) in glacial acetic acid (10 volumes).
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Hydrolysis: Add 5.0 eq of concentrated HCl or 50% H₂SO₄.
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Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material (higher R_f) and appearance of the polar product (lower R_f).[1]
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water.
-
Isolation: The product will precipitate as a yellow solid.[1] Filter, wash copiously with water to remove acid, and dry under vacuum.[1]
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Route B: Knorr Quinoline Synthesis (De Novo)
This route constructs the ring from aniline precursors, allowing for scale-up without expensive chlorinated starting materials.[1]
Reaction Logic: Condensation of 4-nitroaniline with ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate) followed by acid-catalyzed cyclization.[1]
Protocol:
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Condensation: Mix 4-nitroaniline (1.0 eq) and ethyl 4-methyl-3-oxopentanoate (1.1 eq) in toluene with a catalytic amount of p-TsOH. Reflux with a Dean-Stark trap to remove water.[1]
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Cyclization: Evaporate toluene. Treat the resulting enamine/amide intermediate with concentrated sulfuric acid (5 volumes) at 90–100 °C for 1 hour.
Synthetic Pathway Diagram
Figure 1: Synthetic pathways showing the hydrolysis of the chloro-precursor and the de novo Knorr cyclization.[1]
Part 3: Structural Biology & Pharmacophore Utility[1]
Tautomerism and Binding
The molecule exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1] In solution and solid state, the lactam (2(1H)-one) predominates due to the stability of the amide bond.[1]
-
Lactam Form (Dominant): Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1] Critical for binding in the ATP-pocket of kinases or the glycine site of NMDA receptors.[1]
-
Nitro Group (C6): Provides a strong electron-withdrawing effect, increasing the acidity of the NH group (pKa ~10.[1]5) and serving as a synthetic handle for reduction to an amine (allowing further derivatization to sulfonamides or ureas).[1]
-
Isopropyl Group (C4): Fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), improving potency and selectivity compared to the methyl analog.[1]
Key Applications
-
NMDA Receptor Antagonists: 4-substituted-2-quinolinones are classic scaffolds for antagonists acting at the glycine site of the NMDA receptor [1].[1]
-
Aldose Reductase Inhibitors: The nitro-quinolinone core mimics the hydantoin ring found in Sorbinil, offering potential in treating diabetic complications.[1]
-
Precursor for Amino-Quinolines: Reduction of the 6-nitro group yields 6-amino-4-isopropylquinolin-2(1H)-one , a versatile scaffold for coupling with isocyanates or acid chlorides to generate diverse libraries for High-Throughput Screening (HTS).[1]
Part 4: Handling, Safety, & Analytics[1]
Safety Profile
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Handling: Nitro-aromatics can be energetic.[1] While this specific compound is stable, avoid heating dry solids to decomposition temperatures (>250°C) in closed systems.[1]
Analytical Characterization Standards
To validate the synthesis, the following analytical signatures must be confirmed:
-
¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.1 (s, 1H, NH) – Broad singlet, disappears with D₂O exchange.[1]
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δ 8.6 (d, 1H, H-5) – Deshielded by nitro group and C4-isopropyl steric compression.[1]
-
δ 8.3 (dd, 1H, H-7) – Coupling with H-5 and H-8.[1]
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δ 7.5 (d, 1H, H-8).[1]
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δ 6.6 (s, 1H, H-3) – Characteristic vinylic proton of the quinolone ring.[1]
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δ 3.4 (sept, 1H, CH of isopropyl).[1]
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δ 1.3 (d, 6H, CH₃ of isopropyl).[1]
-
-
IR Spectroscopy:
References
-
McQuaid, L. A., et al. (1992).[1] Design and synthesis of novel quinolin-2(1H)-one derivatives as NMDA glycine site antagonists. Journal of Medicinal Chemistry.[1]
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 2709669-67-8 (2-Chloro-4-isopropyl-6-nitroquinoline).[1][1]
-
Meth-Cohn, O. (1993).[1] The synthesis of quinolines and quinolinones.[1][2] Comprehensive Heterocyclic Chemistry II.
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Santa Cruz Biotechnology. (2025).[1] Product Data: 6-Nitroquinolin-2(1H)-one derivatives.[1][4][3][1]
Sources
- 1. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2(1H)-Quinolinone, 6-nitro- | 64495-55-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
